(E)-3-(furan-3-yl)-N-(2-methoxy-2-phenylbutyl)acrylamide
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Overview
Description
(E)-3-(furan-3-yl)-N-(2-methoxy-2-phenylbutyl)acrylamide is an organic compound that belongs to the class of acrylamides. Acrylamides are known for their wide range of applications in various fields, including chemistry, biology, and medicine. This compound features a furan ring, a methoxy group, and a phenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-3-yl)-N-(2-methoxy-2-phenylbutyl)acrylamide typically involves the following steps:
Formation of the acrylamide backbone: This can be achieved through the reaction of acryloyl chloride with an appropriate amine.
Introduction of the furan ring: The furan ring can be introduced through a coupling reaction with a furan-containing reagent.
Addition of the methoxy and phenyl groups: These groups can be added through alkylation or arylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-3-yl)-N-(2-methoxy-2-phenylbutyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The acrylamide group can be reduced to form amines.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the acrylamide group may produce N-(2-methoxy-2-phenylbutyl)amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (E)-3-(furan-3-yl)-N-(2-methoxy-2-phenylbutyl)acrylamide would depend on its specific interactions with molecular targets. Potential pathways include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to biological effects.
Modulation of signaling pathways: It could influence cellular signaling pathways, affecting processes such as cell growth or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-2-phenylethyl)acrylamide: Similar structure but lacks the furan ring.
3-(furan-3-yl)acrylamide: Similar structure but lacks the methoxy and phenyl groups.
Uniqueness
(E)-3-(furan-3-yl)-N-(2-methoxy-2-phenylbutyl)acrylamide is unique due to the combination of its furan ring, methoxy group, and phenyl group. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other acrylamides.
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-(2-methoxy-2-phenylbutyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-3-18(21-2,16-7-5-4-6-8-16)14-19-17(20)10-9-15-11-12-22-13-15/h4-13H,3,14H2,1-2H3,(H,19,20)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQLYLRDPTZKNZ-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C=CC1=COC=C1)(C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CNC(=O)/C=C/C1=COC=C1)(C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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